4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
CAS No.: 2640895-53-8
Cat. No.: VC11851599
Molecular Formula: C18H26N2OS
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640895-53-8 |
|---|---|
| Molecular Formula | C18H26N2OS |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | [1-[(3-methylphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C18H26N2OS/c1-15-4-2-5-16(12-15)13-19-7-3-6-17(14-19)18(21)20-8-10-22-11-9-20/h2,4-5,12,17H,3,6-11,13-14H2,1H3 |
| Standard InChI Key | YGBPAQRGKFQVIY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCSCC3 |
| Canonical SMILES | CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Introduction
4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic compound with a complex structure that includes a thiomorpholine ring and a piperidine moiety. Its molecular weight is 318.5 g/mol, and it is identified by the CAS number 2640895-53-8 . This compound is of interest in medicinal chemistry due to its unique structural features, which may influence its biological activity and pharmacological properties.
Synthesis Methods
The synthesis of 4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic synthesis techniques. These methods require careful optimization of reaction conditions to achieve high yields and purity. Common approaches may include the use of coupling reactions to form the piperidine-thiomorpholine bond and subsequent modifications to introduce the 3-methylphenyl group.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting neurological disorders or pain management. Its unique structure may allow for further modifications to enhance its pharmacological profile. Interaction studies could focus on its binding affinity to specific receptors or enzymes relevant to its proposed therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine. These include:
These comparisons highlight the distinctiveness of 4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine in terms of its thiomorpholine ring and specific substituents that may confer unique pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume